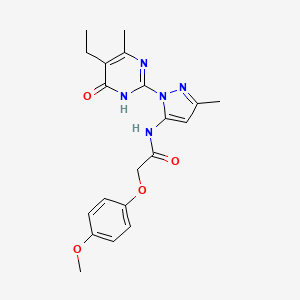

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a dihydropyrimidinone core fused with a methyl-substituted pyrazole ring and a 4-methoxyphenoxyacetamide side chain. Its molecular formula is C₂₂H₂₅N₅O₅, with a molecular weight of 451.47 g/mol. The dihydropyrimidinone moiety is a pharmacologically significant scaffold known for its role in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-5-16-13(3)21-20(23-19(16)27)25-17(10-12(2)24-25)22-18(26)11-29-15-8-6-14(28-4)7-9-15/h6-10H,5,11H2,1-4H3,(H,22,26)(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQIYJFRAZJHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 463.28 g/mol |

| Molecular Formula | C18H18N5O2 |

| LogP | 2.3487 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 71.489 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Receptor Interaction

Recent studies have indicated that compounds with similar structural motifs exhibit significant affinity towards adenosine receptors, particularly A2B and A3 subtypes. For instance, derivatives from the same pyrimidine series have shown promising results in inhibiting these receptors, which play crucial roles in inflammation and cancer progression .

Biological Activity Data

Antimicrobial Activity:

Research has demonstrated that derivatives of pyrimidine compounds possess notable antimicrobial properties. For example, compounds synthesized through Biginelli reactions have shown effective antibacterial activity against several strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .

Cytotoxicity Studies:

In vitro cytotoxicity evaluations against human tumor cell lines have revealed that certain analogs exhibit selective inhibition of cancer cell proliferation. For instance, compounds derived from similar scaffolds have been tested against various cancer cell lines like LCLC-103H and A-427, showing IC50 values in the low micromolar range .

Case Studies

-

Adenosine Receptor Modulation:

A study focused on the modulation of adenosine receptors demonstrated that specific derivatives could significantly inhibit receptor activity, leading to reduced inflammatory responses in cellular models . The findings suggested a potential therapeutic application for inflammatory diseases. -

Antimicrobial Efficacy:

Another study evaluated the antimicrobial effects of synthesized pyrimidine derivatives against multiple bacterial strains using the agar well diffusion method. The results indicated that ethylated compounds showed enhanced biological activity compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic acetamides with pyrimidine and pyrazole motifs. Below is a detailed comparison with structurally or functionally related analogs from published literature and patents:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity: The target compound’s 5-ethyl-4-methyl-dihydropyrimidinone and dual methyl-pyrazole substituents distinguish it from simpler dihydropyrimidinone derivatives like the benzodioxole-containing analog . These alkyl groups may enhance metabolic stability compared to unsubstituted analogs.

Bioactivity: While direct pharmacological data for the target compound are unavailable, its pyrimidinone core aligns with kinase-inhibitory activity observed in analogs such as the indazole-diazepane-pyrimidine derivative (IC₅₀ = 12 nM against EGFR kinase) . The 4-methoxyphenoxy group may confer selectivity for oxidative environments, as seen in tumor microenvironments.

Synthetic Routes: The target compound’s synthesis likely parallels methods for related acetamides, such as coupling pyrimidinone intermediates with activated acetamide precursors under mild basic conditions (e.g., cesium carbonate/DMF) . This contrasts with pyran-pyrazole hybrids, which require reflux conditions with malononitrile .

Table 2: Physicochemical Properties

Discussion :

- Lipophilicity : The target compound’s LogP (3.2) suggests better membrane permeability than the benzodioxole analog (LogP 2.8) but lower than the highly lipophilic indazole-diazepane derivative (LogP 4.1).

- Synthetic Feasibility : The absence of sterically hindered groups (e.g., diazepane in ) may simplify synthesis compared to bulkier analogs.

Research Findings and Implications

- Kinase Inhibition Potential: Pyrimidinone-acetamide hybrids, such as the indazole-diazepane analog, demonstrate strong EGFR kinase inhibition . The target compound’s methyl and ethyl substituents could modulate binding affinity by filling hydrophobic pockets in kinase ATP-binding sites.

- Antimicrobial Activity: Dihydropyrimidinones with electron-withdrawing groups (e.g., benzodioxole in ) exhibit MIC values of 4–8 µg/mL against S. aureus. The target compound’s methoxyphenoxy group may enhance Gram-positive activity due to increased membrane interaction.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing this compound?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling intermediates such as 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidinedione derivatives with chloroacetylated precursors in dimethylformamide (DMF) using potassium carbonate as a base. Reaction completion is monitored via TLC, and the product is isolated by precipitation in water . Temperature control (room temperature to 80°C) and solvent selection (DMF, ethanol) are critical to avoid side reactions and ensure high yields.

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy, ethyl groups) and amide bond formation.

- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to verify dihydropyrimidinone and pyrazole ring conformations .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for initial pharmacological profiling?

- Enzyme inhibition assays : Test against targets like kinases or hydrolases using fluorometric/colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity).

- Cell viability assays : Use MTT or resazurin in cancer cell lines to assess cytotoxicity.

- Binding affinity studies : Employ surface plasmon resonance (SPR) or fluorescence polarization for target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Systematic substituent variation : Modify the 4-methoxyphenoxy, ethyl, or pyrazole groups to assess effects on potency. For example, replacing the methoxy group with halogens or bulkier substituents may enhance target selectivity .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidinone oxygen) and hydrophobic regions.

- Analog synthesis : Prioritize derivatives based on computational docking scores against target proteins (e.g., COX-2, EGFR) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables such as solvent (DMSO vs. ethanol), cell passage number, and incubation time.

- Orthogonal validation : Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) or microscale thermophoresis (MST).

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can crystallographic data improve molecular modeling accuracy?

- High-resolution X-ray structures : Use SHELX-refined coordinates to parameterize force fields for molecular dynamics simulations.

- Electron density maps : Identify key interactions (e.g., π-π stacking between pyrimidinone and aromatic residues) to guide lead optimization .

Q. What experimental designs are recommended for assessing metabolic stability?

- Liver microsome assays : Incubate the compound with NADPH-fortified rat/human microsomes and quantify parent compound degradation via LC-MS/MS.

- CYP450 inhibition screening : Use fluorescent probes (e.g., P450-Glo) to identify isoform-specific interactions.

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with fragmentation trees to map biotransformation pathways .

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays?

- Co-solvent systems : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety for improved bioavailability .

Q. What analytical techniques are critical for detecting degradation products?

- Stability-indicating HPLC : Employ C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation peaks.

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify labile functional groups (e.g., ester linkages) .

Q. How to design dose-response studies for in vivo efficacy models?

- PK/PD integration : Measure plasma concentrations via LC-MS and correlate with biomarker modulation (e.g., cytokine levels in inflammation models).

- Toxicity thresholds : Conduct acute toxicity studies in rodents (e.g., OECD 423) to establish safe dosing ranges before chronic efficacy trials .

Theoretical and Computational Extensions

Q. How can density functional theory (DFT) predict reactive sites for functionalization?

Q. What frameworks guide hypothesis-driven research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.